molecular formula C7H11N B1602888 3-Ethynylpiperidine CAS No. 794533-54-3

3-Ethynylpiperidine

Cat. No. B1602888
CAS RN: 794533-54-3
M. Wt: 109.17 g/mol
InChI Key: PJNBXBSBAMXYKY-UHFFFAOYSA-N
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Description

3-Ethynylpiperidine is a synthetic compound with the molecular formula C7H11N . It also exists in the form of hydrochloride with the molecular formula C7H12ClN .


Molecular Structure Analysis

The InChI code for 3-Ethynylpiperidine is 1S/C7H11N/c1-2-7-4-3-5-8-6-7/h1,7-8H,3-6H2 . This indicates that the molecule consists of a piperidine ring with an ethynyl group attached to the third carbon atom.


Physical And Chemical Properties Analysis

3-Ethynylpiperidine has a molecular weight of 109.17 . The hydrochloride form has a molecular weight of 145.63 . to 95% . It is stored at room temperature .

Scientific Research Applications

Chemical Proteomics

3-Ethynylpiperidine: plays a crucial role in the development of chemical proteomics, particularly in the profiling of functional histidines in live cells . This compound is used in a method that achieves exquisite selectivity towards histidine, an amino acid present in enzyme active sites, metal-binding sites, and protein-protein interaction interfaces. The method involves a small molecule photosensitizer and chemical probe relay labeling, which allows for the precise mapping of histidine’s role in various biological processes .

Nanoparticle Synthesis

In the field of nanotechnology, 3-Ethynylpiperidine can be utilized in the synthesis of nanoparticles (NPs). NPs have unique physical and chemical properties due to their small size, making them attractive for use in various applications, including medicine. For instance, 3-Ethynylpiperidine could be involved in the green synthesis of NPs, where it acts as a reducing agent to convert metal ions into uncharged nanoparticles .

Drug Delivery Systems

The compound’s reactivity and structural features make it a candidate for designing drug delivery systems. Its incorporation into molecular frameworks can enhance the targeting and release of pharmaceuticals within the body. This application is particularly relevant in the development of precision medicine, where 3-Ethynylpiperidine -based systems could potentially target specific tissues or cells .

Safety and Hazards

The safety information for 3-Ethynylpiperidine hydrochloride indicates that it should be handled with care. It has been assigned the GHS07 pictogram, with hazard statements H302, H315, H319, and H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-ethynylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N/c1-2-7-4-3-5-8-6-7/h1,7-8H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJNBXBSBAMXYKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20620880
Record name 3-Ethynylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

794533-54-3
Record name 3-Ethynylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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